molecular formula C8H12ClNO2 B13942378 Dopamine-13C hydrochloride

Dopamine-13C hydrochloride

Cat. No.: B13942378
M. Wt: 190.63 g/mol
InChI Key: CTENFNNZBMHDDG-VZHAHHFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine hydrochloride is a labeled compound often used in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The compound is labeled with carbon-13, a stable isotope, which makes it useful in various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)ethyl-1-13C-amine hydrochloride typically involves the introduction of the carbon-13 isotope into the dopamine structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotope without altering the chemical properties of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process is carefully monitored to maintain the integrity of the carbon-13 label and to produce a compound that meets the stringent requirements for research and analytical purposes.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and reduced amines from reduction

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine hydrochloride is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the movement and transformation of dopamine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of dopamine-related drugs.

    Industry: Applied in the development of new analytical techniques and instruments for detecting and measuring labeled compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)ethyl-1-13C-amine hydrochloride is similar to that of dopamine. It interacts with dopamine receptors in the brain, influencing various neurological processes. The labeled carbon-13 isotope allows researchers to track its movement and interactions within the body, providing valuable insights into its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Dopamine hydrochloride: The unlabeled form of the compound, widely used in research and medicine.

    3,4-Dihydroxyphenethylamine: Another derivative of dopamine, used in various biochemical studies.

    Dopamine-1,1,2,2-d4 hydrochloride: A deuterium-labeled form of dopamine, used in similar research applications.

Uniqueness

2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine hydrochloride is unique due to its carbon-13 label, which provides distinct advantages in analytical and research applications. The stable isotope allows for precise tracking and measurement, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

190.63 g/mol

IUPAC Name

4-(2-amino(213C)ethyl)benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1;

InChI Key

CTENFNNZBMHDDG-VZHAHHFWSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[13CH2]N)O)O.Cl

Canonical SMILES

C1=CC(=C(C=C1CCN)O)O.Cl

Origin of Product

United States

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